An In-depth Technical Guide to (4-methoxypyridin-3-yl)boronic acid (CAS 355004-67-0)
An In-depth Technical Guide to (4-methoxypyridin-3-yl)boronic acid (CAS 355004-67-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-methoxypyridin-3-yl)boronic acid is a key building block in modern organic synthesis and medicinal chemistry. Its structural features make it a valuable reagent for introducing the 4-methoxypyridine moiety into more complex molecules, a common motif in biologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics, such as kinase inhibitors.
Physicochemical Properties
(4-methoxypyridin-3-yl)boronic acid is a solid at room temperature and should be stored in an inert atmosphere, preferably in a freezer at temperatures under -20°C.[1] While readily soluble in common organic solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), its specific melting and boiling points are not widely reported in the literature. However, a structurally similar compound, 6-methoxy-3-pyridinylboronic acid, has a reported melting point of 135-140 °C, which can serve as a useful estimate.[2]
Table 1: Physicochemical Data of (4-methoxypyridin-3-yl)boronic acid
| Property | Value | Source |
| CAS Number | 355004-67-0 | [3][4] |
| Molecular Formula | C₆H₈BNO₃ | [3][4] |
| Molecular Weight | 152.94 g/mol | [3][4] |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |
| Solubility | Soluble in organic solvents like Dioxane, THF, DMF. |
Synthesis of (4-methoxypyridin-3-yl)boronic acid
The synthesis of (4-methoxypyridin-3-yl)boronic acid is typically achieved through a two-step process starting from a readily available precursor, such as 3-bromo-4-methoxypyridine. The general workflow involves a halogen-metal exchange followed by borylation.
Experimental Protocol: Synthesis from 3-Bromo-4-methoxypyridine
This protocol details the synthesis of (4-methoxypyridin-3-yl)boronic acid from 3-bromo-4-methoxypyridine.
Materials:
-
3-Bromo-4-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Sodium chloride (NaCl)
-
Acetonitrile
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 3-bromo-4-methoxypyridine (1.0 equiv) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours to ensure the complete formation of the lithiated intermediate.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 equiv) dropwise, ensuring the temperature remains below -70 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 2M HCl. Adjust the pH of the aqueous layer to approximately 7.6-7.7 with a NaOH solution to precipitate the crude product.[5]
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by crystallization from acetonitrile.[5]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
(4-methoxypyridin-3-yl)boronic acid is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent in many pharmaceutical agents.
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of (4-methoxypyridin-3-yl)boronic acid with an aryl halide.
Materials:
-
(4-methoxypyridin-3-yl)boronic acid
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous K₂CO₃ solution)
-
Solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), (4-methoxypyridin-3-yl)boronic acid (1.2 equiv), and the palladium catalyst (e.g., 3 mol%).
-
Reagent Addition: Add the solvent (toluene) and the aqueous base (K₂CO₃, 2.0 equiv).
-
Reaction Execution: Heat the reaction mixture to reflux and stir for the appropriate time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Role in the Synthesis of PI3K/mTOR Dual Inhibitors
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in human cancers. (4-methoxypyridin-3-yl)boronic acid is a crucial building block in the synthesis of potent PI3K/mTOR dual inhibitors, a promising class of anti-cancer agents.
One notable example is the synthesis of tricyclic imidazo[3][6]naphthyridine derivatives, which have shown potent in vitro activity against PI3Kα and mTOR.[7] In the synthesis of these inhibitors, (4-methoxypyridin-3-yl)boronic acid is used in a Suzuki coupling step to introduce the methoxypyridine moiety, which is crucial for binding to the kinase domain.[7] For instance, compound 1 , a tricyclic imidazo[3][6]naphthyridine derivative, exhibited a Kᵢ of 1.41 nM against PI3Kα and 4.51 nM against mTOR.[7] In a cellular assay, it showed an IC₅₀ of 144 nM for the inhibition of AKT phosphorylation.[7]
Table 2: Biological Activity of a PI3K/mTOR Dual Inhibitor
| Target | Kᵢ (nM) | Cellular IC₅₀ (nM) |
| PI3Kα | 1.41 | 144 (pAkt) |
| mTOR | 4.51 | - |
Conclusion
(4-methoxypyridin-3-yl)boronic acid is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its utility in constructing complex molecular architectures, particularly through the robust Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool in the synthesis of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory.
References
- 1. (4-Methoxypyridin-3-yl)boronic acid | 355004-67-0 [sigmaaldrich.cn]
- 2. 6-甲氧基-3-吡啶硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. (4-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 355004-67-0 [matrix-fine-chemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
